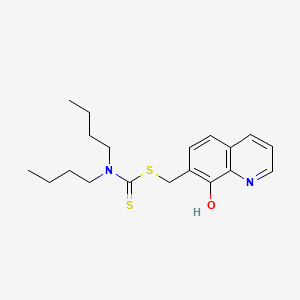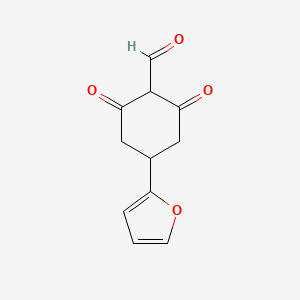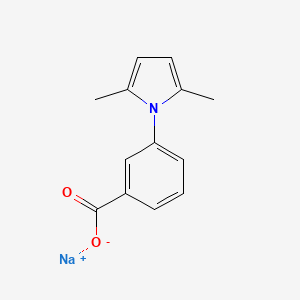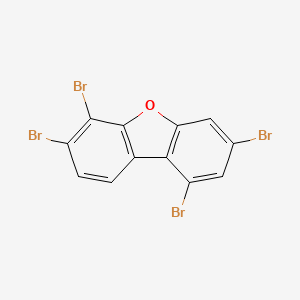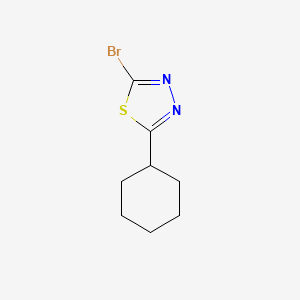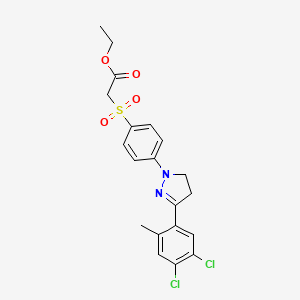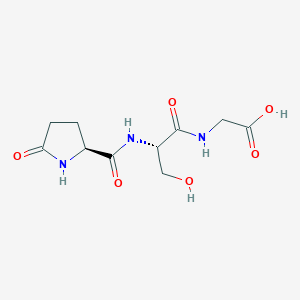
5-Oxo-L-prolyl-L-serylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxy group, a pyrrolidine ring, and an acetic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a hydroxy acid with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to enhance yield and purity. These methods are designed to be cost-effective and environmentally friendly, aligning with the principles of green chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group in the pyrrolidine ring may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes.
Medicine: Researchers are investigating its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroxy acids, pyrrolidine derivatives, and acetic acid derivatives. Examples include:
- 3-Hydroxy-2-pyrrolidinone
- N-Acetyl-L-proline
- 2-Hydroxyacetic acid
Uniqueness
What sets 2-((S)-3-Hydroxy-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)acetic acid apart is its unique combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
50816-30-3 |
|---|---|
Molekularformel |
C10H15N3O6 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H15N3O6/c14-4-6(9(18)11-3-8(16)17)13-10(19)5-1-2-7(15)12-5/h5-6,14H,1-4H2,(H,11,18)(H,12,15)(H,13,19)(H,16,17)/t5-,6-/m0/s1 |
InChI-Schlüssel |
MNXSLJHGHGAOJQ-WDSKDSINSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



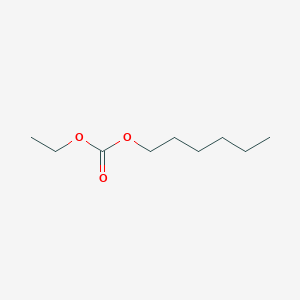
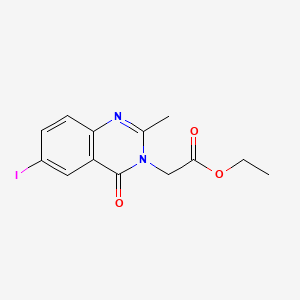
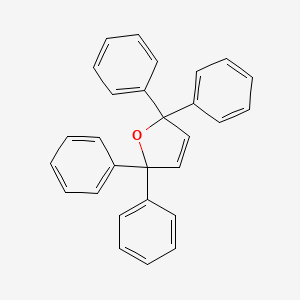
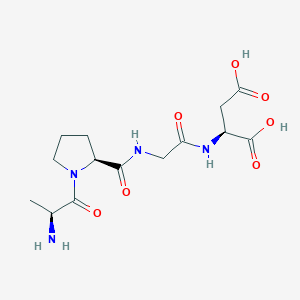
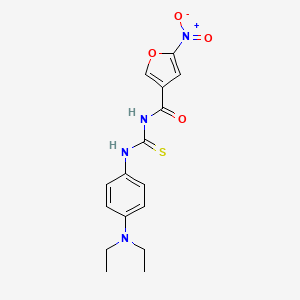
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)
